N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2 and its molecular weight is 391.406. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response. The inhibition of COX-II can lead to reduced production of pro-inflammatory mediators, making this compound a candidate for anti-inflammatory therapies.
Biological Activity Overview
Several studies have investigated the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential as therapeutic agents. The following table summarizes key findings related to the biological activities of similar compounds:
Compound Name | IC50 (μM) | Biological Activity | Reference |
---|---|---|---|
PYZ1 | 0.011 | COX-II Inhibitor | |
PYZ2 | 0.2 | COX-II Inhibitor | |
PYZ3 | 1.33 | Anti-inflammatory | |
PYZ4 | 0.4 | Anti-inflammatory | |
PYZ46 | 0.011 | Antioxidant |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications in the chemical structure can significantly influence its biological activity:
- Fluorine Substitution : The presence of a fluorine atom at the para position on the benzyl group enhances lipophilicity and may improve binding affinity to target enzymes.
- Pyrazolo[3,4-d]pyrimidine Core : Variations in substituents on the pyrazole ring can alter the compound's selectivity and potency against COX-II enzymes.
Anti-inflammatory Activity
In a study assessing various pyrazolo derivatives for their anti-inflammatory properties, compounds structurally related to this compound demonstrated significant inhibition of COX-II activity with IC50 values ranging from 0.011 μM to 1.33 μM. These findings suggest that modifications on the pyrazole scaffold can lead to enhanced anti-inflammatory effects .
Anticancer Potential
Research has also indicated that pyrazolo[3,4-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar scaffolds have shown promising results in preclinical models against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-2-8-17(9-3-14)27-20-18(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-4-6-16(22)7-5-15/h2-9,11,13H,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDLYXFWZRCYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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